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Introduction

TAMA470, also known as Tosedostat (CHR-2797), is an orally bioavailable aminopeptidase
inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models.[1][2]
It functions as a prodrug, which is converted intracellularly to its active metabolite, CHR-79888.
[3] This active form inhibits M1 family aminopeptidases, leading to the depletion of intracellular
amino acids, suppression of protein synthesis, and subsequent apoptosis in cancer cells.[1][4]
The primary downstream target of this amino acid deprivation response is the mTOR signaling
pathway.[3] These application notes provide detailed protocols for the preparation and
administration of TAM470 in rodent models, summarize key quantitative data from preclinical
and clinical studies, and illustrate the relevant biological pathways.

Data Presentation: Quantitative Summary of TAM470
(Tosedostat) Administration

The following table summarizes key parameters related to the administration and
pharmacokinetics of Tosedostat in preclinical and clinical settings. It is important to note that
detailed pharmacokinetic parameters (Cmax, Tmax, AUC) in rodent models are not readily
available in the public literature; therefore, human pharmacokinetic data is provided for
reference.
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Protocol 1: Preparation of TAM470 (Tosedostat) for Oral
Gavage in Mice

This protocol is based on a formulation described for in vivo experiments.[5]
Materials:

o TAM470 (Tosedostat) powder

e Dimethyl sulfoxide (DMSO)

o Polyethylene glycol 300 (PEG300)
o Tween-80 (Polysorbate 80)
 Sterile Saline (0.9% NacCl)
 Sterile microcentrifuge tubes

o Vortex mixer

o Pipettes and sterile tips
Procedure:

e Prepare a Stock Solution:

o Weigh the required amount of TAM470 powder to prepare a concentrated stock solution in
DMSO. For example, to make a 25 mg/mL stock solution, dissolve 25 mg of TAM470 in 1
mL of DMSO.

o Vortex thoroughly until the powder is completely dissolved. This clear stock solution can
be stored at -20°C for up to a year or -80°C for up to two years.[5]

» Prepare the Working Solution (for immediate use):

o The following volumes are for preparing 1 mL of a working solution. The final
concentration of TAM470 will depend on the concentration of your stock solution. For a
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final concentration of 2.5 mg/mL using a 25 mg/mL stock:

In a sterile microcentrifuge tube, add 400 pL of PEG300.

» Add 100 pL of the TAM470 DMSO stock solution (25 mg/mL) to the PEG300. Vortex
until the solution is homogeneous.

» Add 50 pL of Tween-80 and mix thoroughly by vortexing.

» Add 450 pL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure a
uniform suspension.

o Note: The final concentration of DMSO in this formulation is 10%. It is recommended to
keep the proportion of DMSO below 2% if the animal's health is a concern.[5] Adjust the
stock solution concentration and volumes accordingly if a lower DMSO percentage is
required.

o Important: The working solution for in vivo experiments should be prepared fresh on the
day of use.[5]

Protocol 2: Oral Administration of TAM470 (Tosedostat)
to Mice

This protocol outlines the standard procedure for oral gavage in mice. All procedures must be
performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

Prepared TAM470 working solution

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

1 mL syringes

Mouse scale for accurate body weight measurement

Procedure:
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e Animal Preparation:

o Weigh each mouse accurately to calculate the precise volume of the TAM470 solution to
be administered. The volume is typically in the range of 5-10 mL/kg body weight.

o For a 75 mg/kg dose using a 2.5 mg/mL solution, a 20g mouse would require:

» (75 mg/kg * 0.02 kg) / 2.5 mg/mL = 0.6 mL (This is a large volume for a mouse. The
concentration of the working solution should be adjusted to keep the gavage volume
manageable, ideally around 100-200 pL).

» Revised Example: For a 7.5 mg/mL working solution, the volume would be 0.2 mL (200
pL).

e Administration:

o Draw the calculated volume of the TAM470 working solution into a 1 mL syringe fitted with
a gavage needle.

o Securely restrain the mouse, ensuring its head and body are held in a straight line to
facilitate the passage of the gavage needle.

o Gently insert the gavage needle into the side of the mouth, advancing it along the roof of
the mouth until it passes the esophagus. Do not force the needle.

o Once the needle is correctly positioned in the stomach, slowly dispense the solution.

o Withdraw the needle smoothly and return the mouse to its cage.

e Monitoring:

o Monitor the animal for at least 15 minutes post-administration for any signs of distress,
such as difficulty breathing, which could indicate improper gavage technique.

o Continue to monitor the animals daily according to the experimental plan for clinical signs
and tumor growth.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12407095?utm_src=pdf-body
https://www.benchchem.com/product/b12407095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathways and Experimental Workflows

Mechanism of Action: TAM470 (Tosedostat) Signaling
Pathway

TAMA470 (Tosedostat) is a prodrug that enters the cell and is converted to its active metabolite,
CHR-79888. This metabolite inhibits various M1 aminopeptidases, which are crucial for the
final steps of protein recycling. The inhibition of these enzymes leads to a depletion of the
intracellular amino acid pool. This state of amino acid deprivation is sensed by the cell, leading
to the inhibition of the mTORC1 signaling complex, a master regulator of cell growth and
protein synthesis.[3][6] The downstream effects include the inhibition of S6K1 and 4E-BP1,
which ultimately results in the cessation of protein synthesis, cell growth arrest, and apoptosis.

[3]
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Caption: Mechanism of TAM470 (Tosedostat) action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of TAM470 in a
mouse xenograft model. The process begins with the preparation and implantation of tumor
cells, followed by tumor growth monitoring, drug treatment, and final analysis of the therapeutic
outcome.
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Caption: Workflow for a TAM470 in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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